molecular formula C3H6O2S B15493526 1,3,2-Dioxathiane CAS No. 3358-26-7

1,3,2-Dioxathiane

Cat. No.: B15493526
CAS No.: 3358-26-7
M. Wt: 106.15 g/mol
InChI Key: AVFVSPRFKUZFPS-UHFFFAOYSA-N
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Description

1,3,2-Dioxathiane 2,2-dioxide ( 1073-05-8), also known as trimethylene sulfate or 1,3-propanediol cyclic sulfate, is an organic cyclic sulfate ester with the molecular formula C 3 H 6 O 4 S and a molecular weight of 138.14 g/mol . This compound serves as a versatile reagent and building block in organic synthesis. Its primary research value lies in its application as a key reactant in coupling reactions, for instance, in the synthesis of deoxy salacinols and other complex molecules . The cyclic sulfate group is a highly reactive functionality that can be opened by various nucleophiles, facilitating the introduction of the 1,3-propanediol moiety or its derivatives into target compounds. As a specialized chemical, it is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet and handle the material with appropriate precautions in a laboratory setting.

Properties

CAS No.

3358-26-7

Molecular Formula

C3H6O2S

Molecular Weight

106.15 g/mol

IUPAC Name

1,3,2-dioxathiane

InChI

InChI=1S/C3H6O2S/c1-2-4-6-5-3-1/h1-3H2

InChI Key

AVFVSPRFKUZFPS-UHFFFAOYSA-N

Canonical SMILES

C1COSOC1

Origin of Product

United States

Comparison with Similar Compounds

Key Differences:

Property This compound 2,2-Dioxide (Sulfate) Trimethylene Sulfite (Sulfite)
Physical State White solid Colorless liquid
Melting Point 58–62°C Not applicable (liquid)
Boiling Point 153°C at 14 Torr 187.5°C at 760 mmHg
Density 1.452 g/cm³ 1.47 g/cm³
Electrochemical Role Stabilizes graphite electrodes Less studied; potential as SEI modifier

Functional Implications :

  • The sulfate’s higher oxidation state enhances stability in high-voltage battery environments, whereas the sulfite’s liquid state may facilitate better electrolyte mixing .
  • The sulfite’s lower molecular weight (122.14 vs. 138.14) could reduce electrolyte viscosity but may compromise thermal resilience .

Fluorinated Derivatives: 5,5-Difluoro-1,3,2-Dioxathiane 2,2-Dioxide

CAS 1215071-15-0 (C₃H₄F₂O₄S, MW 186.12 g/mol) introduces fluorine substituents at the 5-position of the dioxathiane ring .

Key Differences:

Property This compound 2,2-Dioxide 5,5-Difluoro Derivative
Molecular Formula C₃H₆O₄S C₃H₄F₂O₄S
Substituents None Two fluorine atoms
Electrochemical Impact Standard conductivity Enhanced ion dissociation via electronegativity

Functional Implications :

  • However, synthetic complexity may limit commercial scalability .

1,4-Dioxane Derivatives

Compounds like 1,4-dioxane (CAS 123-91-1) share a six-membered ring structure but lack sulfur and exhibit distinct reactivity.

Key Differences:

Property This compound 2,2-Dioxide 1,4-Dioxane
Heteroatoms 2 oxygen + 1 sulfur 2 oxygen
Applications Battery electrolytes Solvent, stabilizer
Toxicity Non-hazardous Classified as carcinogenic

Q & A

Q. What are the primary synthetic routes for 1,3,2-dioxathiane (2,2-dioxide), and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclization of 1,3-propanediol with sulfur trioxide (SO₃) or sulfonating agents under controlled conditions. Key variables include temperature (optimal range: 40–60°C), solvent selection (e.g., dichloromethane or ethers), and stoichiometric ratios to minimize side reactions like over-sulfonation. Post-synthesis purification via recrystallization (using ethanol/water mixtures) is critical, as impurities such as unreacted diol or sulfonic acid derivatives can affect electrochemical performance in battery applications .

Q. How is the molecular structure of this compound (2,2-dioxide) characterized experimentally?

X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are standard methods. The six-membered dioxathiane ring exhibits a chair conformation, with sulfur in the axial position. 1^1H NMR in CDCl₃ shows distinct proton signals for the cyclic sulfate group (δ 4.2–4.5 ppm) and methylene groups (δ 1.8–2.1 ppm). Fourier-transform infrared (FTIR) spectroscopy identifies characteristic S=O stretches at 1180–1250 cm⁻¹ and C-O-S vibrations at 950–1050 cm⁻¹ .

Q. What role does this compound (2,2-dioxide) play in lithium-ion battery electrolytes, and how is its performance evaluated?

As an electrolyte additive, it improves low-temperature conductivity by suppressing solvent co-intercalation into graphite anodes. Performance is assessed via cyclic voltammetry (CV) to measure electrochemical stability (>4.5 V vs. Li/Li⁺) and impedance spectroscopy to quantify interfacial resistance. Comparative studies with commercial additives (e.g., vinylene carbonate) are conducted using coin-cell cycling tests under varied temperatures (-20°C to 60°C) .

Advanced Research Questions

Q. How do structural modifications of this compound (2,2-dioxide) impact its electrochemical and toxicological profiles?

Substituting the sulfur atom with selenium or altering the ring size (e.g., 5-membered dioxathiolane) can modulate redox stability and toxicity. For example, selenium analogs show higher thermal stability but increased acute oral toxicity (LD₅₀ < 50 mg/kg). Computational modeling (DFT) predicts electronic structure changes, while in vitro assays (e.g., HepG2 cell viability) assess cytotoxicity .

Q. What contradictions exist in reported toxicity data for this compound (2,2-dioxide), and how can they be resolved?

Discrepancies in acute oral toxicity (LD₅₀: 50–300 mg/kg) may arise from differences in purity, solvent carriers, or animal models. Harmonized testing under OECD Guidelines 423 (Acute Oral Toxicity) is recommended, with gas chromatography-mass spectrometry (GC-MS) to verify compound purity. Cross-species comparisons (rodent vs. zebrafish) can clarify metabolic pathways .

Q. What experimental strategies optimize the use of this compound (2,2-dioxide) in high-voltage lithium-ion batteries?

Pairing with fluorinated solvents (e.g., fluoroethylene carbonate) enhances anodic stability. In situ Raman spectroscopy monitors SEI (solid-electrolyte interphase) formation on graphite, while X-ray photoelectron spectroscopy (XPS) identifies sulfur-containing decomposition products (e.g., Li₂SO₃). Accelerated aging tests (60°C, 100 cycles) evaluate long-term stability .

Q. How can conflicting results in the compound’s thermal stability be addressed?

Reported melting points vary (58–62°C), likely due to polymorphic forms or hygroscopicity. Differential scanning calorimetry (DSC) under inert gas (N₂) and controlled humidity (<10% RH) can standardize measurements. Thermogravimetric analysis (TGA) under oxidative vs. inert atmospheres clarifies decomposition pathways (e.g., SO₂ release above 200°C) .

Q. What methodologies identify degradation byproducts of this compound (2,2-dioxide) in electrochemical systems?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) detects sulfonic acid derivatives and cyclic ethers in aged electrolytes. Isotopic labeling (34^{34}S) tracks sulfur redistribution during cycling. Quantum mechanical/molecular mechanical (QM/MM) simulations model reaction pathways at electrode interfaces .

Methodological Considerations

  • Data Contradictions : Cross-validate results using orthogonal techniques (e.g., NMR + XRD for structure; CV + EIS for electrochemistry).
  • Experimental Design : Include control groups (e.g., additive-free electrolytes) and replicate measurements to account for batch variability.
  • Safety Protocols : Adhere to GHS Category 3.1 guidelines for acute toxicity, including fume hood use and personal protective equipment (PPE) during synthesis .

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